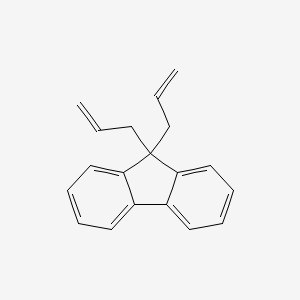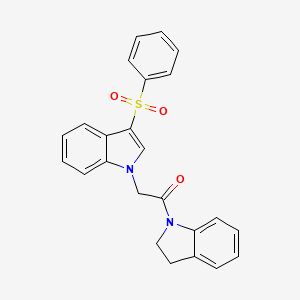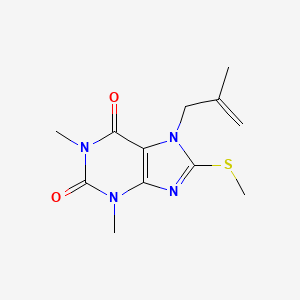![molecular formula C18H15N3O3S3 B2720741 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 942008-45-9](/img/structure/B2720741.png)
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15N3O3S3 and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glutaminase Inhibition for Cancer Treatment
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, as part of its class, demonstrates significant promise in cancer therapy through glutaminase inhibition. A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which shares structural similarities, highlighted their role as potent allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including BPTES analogs, have been evaluated for their potential in attenuating tumor growth, underscoring the therapeutic potential of GLS inhibition in cancer treatment. Enhanced drug-like properties and improved aqueous solubility in some analogs point towards better pharmacokinetic profiles for clinical applications (Shukla et al., 2012).
Antimicrobial Activity
The exploration of new thiazole derivatives has demonstrated potential antimicrobial activity. For instance, the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide variants has shown promising results against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings underscore the significant antimicrobial properties of thiazole derivatives, indicating their potential as leads for developing new antibacterial agents (Baviskar et al., 2013).
Antioxidant Properties
Research into the antioxidant capabilities of N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and related compounds has revealed their effectiveness in scavenging free radicals. A class of acetamidomethylsulfonyl bis heterocycles has been synthesized, showing excellent radical-scavenging activity compared to standard antioxidants like ascorbic acid. This suggests that such compounds could be valuable in developing treatments aimed at mitigating oxidative stress-related diseases (Basha et al., 2013).
Antineoplastic Agents
The development of N,N'-bis(arylsulfonyl)hydrazines, which are structurally related, has been evaluated for antineoplastic activity against various cancer cell lines. These compounds have shown significant activity, particularly those capable of generating an alkylating species under physiological conditions, highlighting the potential of sulfonamide-based compounds in cancer therapy (Shyam et al., 1985).
Propiedades
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-10-19-16-14(25-10)8-7-13-17(16)26-18(20-13)21-15(22)9-11-3-5-12(6-4-11)27(2,23)24/h3-8H,9H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPSNZZNLLKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[5-(4-fluorophenyl)pyrimidin-2-yl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B2720660.png)
![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2720661.png)

![N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2720664.png)
![3-({3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}sulfonyl)-2,6-dichloropyridine](/img/structure/B2720665.png)
![N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2720666.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2720675.png)
![3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2720676.png)



